molecular formula C19H25N3O2 B2690535 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2310100-29-7

3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B2690535
CAS No.: 2310100-29-7
M. Wt: 327.428
InChI Key: YILTVWGQWKUKBT-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This propanamide derivative features a 4-cyanophenyl group linked to a complex amide moiety containing a pyrrolidine ring substituted with a tetrahydropyran (oxan-4-yl) group. This specific molecular architecture, which incorporates both aryl cyanide and nitrogen-oxygen heterocycles, is commonly explored in the design of bioactive molecules. Compounds with similar structural motifs, particularly those containing the 4-cyanophenyl and propanamide groups, have been investigated for their potential as cannabinoid-1 receptor inverse agonists for the treatment of obesity and as anticonvulsant agents in seizure models . The presence of the pyrrolidine ring is a frequent pharmacophore in drug discovery, often contributing to a molecule's ability to interact with biological targets . The tetrahydropyran ring system can enhance the drug-like properties of a molecule, potentially influencing its metabolic stability and pharmacokinetic profile. Researchers may utilize this chemical as a key intermediate or building block (synthon) in the synthesis of more complex target molecules, or as a pharmacological tool compound for probing biological systems and structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct thorough safety and handling assessments prior to use.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-13-16-3-1-15(2-4-16)5-6-19(23)21-17-7-10-22(14-17)18-8-11-24-12-9-18/h1-4,17-18H,5-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILTVWGQWKUKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C#N)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the nitration of a phenyl ring followed by reduction to form the cyanophenyl group.

    Synthesis of the oxan-4-yl intermediate: This involves the formation of the oxan-4-yl group through a series of reactions, including ring closure.

    Formation of the pyrrolidin-3-yl intermediate: This step involves the synthesis of the pyrrolidin-3-yl group through cyclization reactions.

    Coupling of intermediates: The final step involves coupling the cyanophenyl, oxan-4-yl, and pyrrolidin-3-yl intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimization of reaction temperatures and pressures, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler derivatives with fewer functional groups.

Scientific Research Applications

3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity/Applications References
3-(4-Cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide (Target) 4-cyanophenyl, oxan-4-yl-pyrrolidine C₁₉H₂₄N₃O₂ ~334.42 Inferred receptor modulation (structural) -
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide 3-chlorophenyl, oxan-4-yl-pyrrolidine C₁₈H₂₅ClN₂O₂ 336.86 No explicit data; structural analog
MR-39 ((S)-3-(4-Cyanophenyl)-N-[[1-(3-chloro-4-fluorophenyl)cyclopropyl]methyl]-2-[3-(4-fluorophenyl)ureido]propanamide) 4-cyanophenyl, cyclopropylmethyl, fluorophenyl-ureido C₂₇H₂₄ClF₂N₄O₂ 537.95 FPR2 agonist with anti-inflammatory effects
3-(4-Bromophenyl)-N-[(S)-1-phenylethyl]propanamide 4-bromophenyl, phenylethyl C₁₈H₁₉BrN₂O₂ 389.26 Crystallographically characterized
N-{1-[3-(4-Methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}-N-(oxan-4-yl)acetamide Pyrazole-methyl, oxan-4-yl-pyrrolidine C₁₈H₂₈N₄O₃ 348.44 Structural analog with heterocyclic diversity

Key Comparative Analysis

Aromatic Substitution Patterns

  • This contrasts with the 3-chlorophenyl analog (), where the chloro substituent provides moderate electronegativity but lower polarity .
  • MR-39 (): Incorporates a 4-cyanophenyl group but adds a urea linkage and fluorophenyl moieties, significantly increasing molecular complexity and weight. This modification correlates with its documented FPR2 agonist activity, suggesting the cyanophenyl group may synergize with urea for receptor binding .

Heterocyclic Modifications

  • The oxan-4-yl-pyrrolidine moiety in the target compound and its analogs (e.g., ) enhances solubility due to the oxygen-rich tetrahydropyran ring. This contrasts with MR-39 , which uses a cyclopropylmethyl group for steric stabilization .
  • N-{1-[3-(4-Methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}-N-(oxan-4-yl)acetamide () replaces the cyanophenyl group with a pyrazole ring, demonstrating how heterocyclic variations alter physicochemical properties (e.g., logP, hydrogen-bonding capacity) .

Pharmacological Implications

  • The absence of urea or fluorophenyl groups in the target may limit its efficacy but improve metabolic stability .
  • The 3-bromophenyl analog () demonstrates crystallographic stability, suggesting that heavier halogens (e.g., bromine) may enhance solid-state packing but reduce bioavailability compared to cyano groups .

Biological Activity

3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O
  • Molecular Weight : 246.32 g/mol
  • IUPAC Name : 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide

This structure includes a cyanophenyl group and a pyrrolidine derivative, which may contribute to its biological activity.

1. Receptor Interaction

Research indicates that compounds similar in structure to 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide interact with various receptors, including opioid receptors and other neurotransmitter systems. These interactions can modulate pain perception and inflammatory responses.

2. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine release and cellular signaling associated with pain and inflammation.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of 3-(4-cyanophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide in various animal models:

Study TypeModel UsedFindings
Analgesic ActivityMouse modelsSignificant reduction in pain response compared to control groups.
Anti-inflammatory EffectsRat paw edema modelDecreased paw swelling after administration.
Neuropathic PainChronic constriction injury modelReduced mechanical allodynia observed.

Case Studies

In a recent study involving neuropathic pain models, the compound demonstrated promising results, showing a dose-dependent effect on pain relief. The study highlighted its potential as an analgesic agent with minimal side effects compared to traditional opioids.

Clinical Implications

While the compound is still under investigation, its potential applications include:

  • Pain Management : Especially for neuropathic pain where traditional therapies may fail.
  • Anti-inflammatory Treatments : Potential use in conditions like arthritis or other inflammatory diseases.

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